4-(Cyclohexanecarbonyl)thiobenzaldehyde

Description

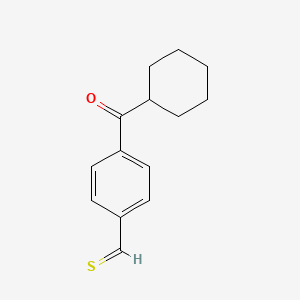

4-(Cyclohexanecarbonyl)thiobenzaldehyde is a sulfur-containing aromatic aldehyde derivative. Its structure combines a benzaldehyde backbone with a sulfur atom replacing the oxygen in the aldehyde group (forming a thioaldehyde, C6H5-CHS) and a cyclohexanecarbonyl substituent at the para position. This compound’s nomenclature follows IUPAC guidelines, where "thio" denotes sulfur substitution . The cyclohexanecarbonyl group introduces steric bulk and electron-withdrawing characteristics, influencing reactivity and stability.

Properties

Molecular Formula |

C14H16OS |

|---|---|

Molecular Weight |

232.34 g/mol |

IUPAC Name |

4-(cyclohexanecarbonyl)thiobenzaldehyde |

InChI |

InChI=1S/C14H16OS/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h6-10,12H,1-5H2 |

InChI Key |

MBPYPEBXIRVODW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the thermolysis of alkyl thiosulphinates, which generates thiobenzaldehyde that can be further modified . Another approach involves the use of phosphorus-containing sulfur reagents, such as phosphorus decasulfide (P4S10), to convert carbonyl groups to thiocarbonyl groups .

Industrial Production Methods

Industrial production methods for 4-(Cyclohexanecarbonyl)thiobenzaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexanecarbonyl)thiobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocarbonyl group back to a carbonyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as Grignard reagents for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocarbonyl group can yield sulfoxides or sulfones, while reduction can regenerate the original carbonyl compound.

Scientific Research Applications

4-(Cyclohexanecarbonyl)thiobenzaldehyde has several scientific research applications:

Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexanecarbonyl)thiobenzaldehyde involves its interaction with nucleophiles, both in chemical and biological contexts. The thiocarbonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, proteins, and other biological molecules. This reactivity can be harnessed to study biochemical pathways and develop new therapeutic agents .

Comparison with Similar Compounds

Thiobenzaldehyde Derivatives

- 4-Cyanobenzaldehyde thiosemicarbazone (C9H8N4S): This compound replaces the cyclohexanecarbonyl group with a cyano substituent and incorporates a thiosemicarbazone moiety. Unlike 4-(Cyclohexanecarbonyl)thiobenzaldehyde, it forms intermolecular N–H⋯S hydrogen bonds, stabilizing its crystalline structure . Thiobenzaldehyde derivatives are noted for their role in forming cycloadducts (e.g., hetero-Diels-Alder reactions with cyclopentadiene), a reactivity shared with this compound but modulated by substituent effects .

Cyclohexanecarboxaldehyde Derivatives

- trans-4-(1-Methylethyl)cyclohexanecarbaldehyde :

This aldehyde features an isopropyl group at the 4-position of the cyclohexane ring. Unlike the sulfur-containing thioaldehyde, it retains the oxygen-based aldehyde group, making it more polar and less reactive toward thiol-specific reactions. Such derivatives are often used in fragrance synthesis due to their volatility and stability . - 4-(Hydroxymethyl)cyclohexanecarboxaldehyde: The hydroxymethyl substituent enhances hydrophilicity compared to the lipophilic cyclohexanecarbonyl group in this compound.

Diphenylthiocarbamide Derivatives

Compounds like 3:5:3’:5’-tetrachloro-4:4’-dihydroxydiphenylthiocarbamide (from 2:6-dichloro-4-aminophenol and carbon disulfide) share sulfur-containing functional groups. However, their thiocarbamide structure diverges significantly from thioaldehydes, emphasizing sulfur’s versatility in forming diverse bonds (e.g., S–C vs. S–N) .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.